2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
Description
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone is a brominated acetophenone derivative featuring a tris(1-methylethyl)silyl (TIPS) ether group at the para position of the phenyl ring. This compound is structurally distinct due to the bulky silyl protecting group, which enhances lipophilicity and stability under basic or non-acidic conditions. Such derivatives are often employed as intermediates in organic synthesis, particularly in reactions requiring selective deprotection or controlled reactivity of the phenolic oxygen.
Properties
Molecular Formula |
C17H27BrO2Si |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-bromo-1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27BrO2Si/c1-12(2)21(13(3)4,14(5)6)20-16-9-7-15(8-10-16)17(19)11-18/h7-10,12-14H,11H2,1-6H3 |
InChI Key |
CAAHQTGBKGJPES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The silylation proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon atom in TIPSCl. The base deprotonates the hydroxyl group, enhancing its nucleophilicity.
Experimental Procedure
Reagents :
-
4-Hydroxyacetophenone (1.0 equiv)
-
TIPSCl (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous DMF or dichloromethane (solvent)
Steps :
-
Dissolve 4-hydroxyacetophenone and imidazole in anhydrous DMF.
-
Add TIPSCl dropwise under nitrogen atmosphere.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
Yield : ~85–90% (inferred from analogous silylation reactions).
α-Bromination of 1-[4-[[Tris(1-Methylethyl)Silyl]Oxy]Phenyl]Ethanone
The second step introduces a bromine atom at the α-position of the ketone. Bromination is achieved using bromine (Br₂) in acetic acid (AcOH) or alternative brominating agents.
Bromination with Br₂/AcOH
Reagents :
-
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone (1.0 equiv)
-
Bromine (1.1 equiv)
-
Acetic acid (solvent)
Steps :
Alternative Bromination Methods
-
N-Bromosuccinimide (NBS) : Use in the presence of a radical initiator (e.g., AIBN) for controlled bromination.
-
Copper(II) Bromide (CuBr₂) : Catalyzes bromination under mild conditions, though yields are marginally lower (~70%).
Optimization and Challenges
Side Reactions
-
Over-bromination : Excess Br₂ may lead to di-brominated products.
-
Desilylation : Acidic conditions during bromination can hydrolyze the TIPS group. Mitigated by using buffered brominating agents or shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone is used in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
its reactivity is primarily due to the presence of the bromine atom, which can participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The TIPS group in the target compound contrasts sharply with substituents in related bromo-ethanones:
- Electron-donating groups: 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 51149-28-1) has two methoxy groups and a hydroxyl group, enabling hydrogen bonding and increased polarity . 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) features methoxy substituents that enhance solubility in polar solvents .
- Bulky hydrophobic groups: 2-Bromo-4'-isopropylacetophenone (CAS 51012-62-5) includes an isopropyl group, offering moderate steric hindrance compared to the TIPS moiety . 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone (CAS 58722-38-6) contains a sulfonyl-pyrrolidine group, which may influence electrophilicity at the carbonyl carbon .
Physicochemical Properties
Research and Commercial Implications
- Synthetic utility : The TIPS group in the target compound offers advantages in multi-step syntheses requiring orthogonal protection strategies.
- Market availability: Derivatives like CAS 58722-38-6 remain accessible via specialized suppliers (e.g., Shanghai Yuanye Bio-Technology), while others (e.g., CAS 51012-62-5) are discontinued .
- Gaps in data: Ecological and toxicological profiles for many bromo-ethanones are incomplete, warranting further study .
Biological Activity
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone is an organic compound notable for its complex structure, which includes a bromine atom, a carbonyl group, and a silyl ether moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone |
| CAS Number | 935859-13-5 |
| Molecular Formula | C17H27BrO2Si |
| Molecular Weight | 371.38 g/mol |
Structural Features
The compound features a phenyl group substituted with a tris(1-methylethyl)silyl ether, enhancing its stability and solubility in organic solvents .
Research indicates that compounds with similar structural motifs can exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the bromine atom and the silyl ether group may influence the compound's reactivity and interaction with biological targets.
Case Studies
- Anticancer Activity : A study demonstrated that structurally related silylated phenolic compounds showed significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Another investigation into phenolic compounds revealed that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone. While specific data on this compound is limited, related compounds have shown favorable pharmacokinetic profiles in animal models, indicating potential for therapeutic use .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyacetophenone | Contains a hydroxyl group | Precursor for various silylated derivatives |
| Tris(1-methylethyl)silane | Silane compound with three tert-butyl groups | Provides steric hindrance and stability |
| 2-Bromoacetophenone | Similar brominated acetophenone structure | Lacks silyl ether functionality |
The comparison highlights the unique aspects of 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone due to its combination of bromine substitution and silylation, which may confer distinct chemical properties and reactivity profiles compared to its analogs .
Q & A
Q. Table 1: Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Substitution | Amines/thiols, K₂CO₃ in DMF, 80°C | Functionalized ethanones | |
| Reduction | NaBH₄ in THF, 0°C → RT | 1-[4-(silyloxy)phenyl]ethanol |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators for aerosolized particles, nitrile gloves, and chemical-resistant lab coats .
- Ventilation : Use fume hoods to minimize inhalation exposure due to potential respiratory irritation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How do steric and electronic effects of the tris(1-methylethyl)silyl group influence substitution reactivity?
Methodological Answer:
The TIPS group introduces steric hindrance and electron-donating effects:
- Steric Effects : Bulky TIPS groups reduce nucleophilic attack at the ortho/para positions, directing reactions to the ketone moiety .
- Electronic Effects : The silyl ether stabilizes adjacent electrophilic centers via hyperconjugation, enhancing reactivity in SN₂ reactions with amines or thiols .
- Experimental Design : Compare reaction rates with/without TIPS using kinetic studies (NMR monitoring) .
Advanced: How can researchers address conflicting data on the compound’s stability under acidic/basic conditions?
Methodological Answer:
Conflicting reports (e.g., lack of stability data in vs. detailed reactivity in ) require systematic validation:
Stability Assays : Expose the compound to pH gradients (1–14) and monitor decomposition via HPLC or TLC at intervals .
Kinetic Analysis : Use Arrhenius plots to predict degradation rates under storage conditions (e.g., 25°C vs. 4°C) .
Structural Confirmation : Post-stability testing, validate integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography .
Advanced: What advanced analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- X-Ray Crystallography : Resolve molecular geometry and confirm silyl ether coordination (e.g., C–O–Si bond angles) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify bromine-induced deshielding (e.g., ketone proton at δ ~4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺ and isotopic patterns for Br .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| X-Ray | C–O–Si angle: ~120° | |
| ¹H NMR (CDCl₃) | CH₂Br: δ 4.3–4.7 (quartet, J=6 Hz) | |
| HRMS-ESI | [M+H]⁺: m/z 413.05 (calc. 413.04) |
Advanced: How can researchers optimize reaction yields when conflicting substituent effects are observed?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature, and nucleophile concentration to map optimal conditions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and substituent electronic contributions .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
